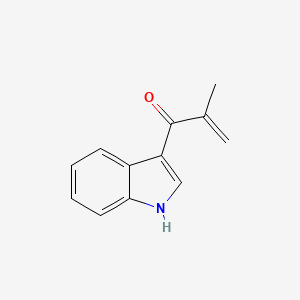

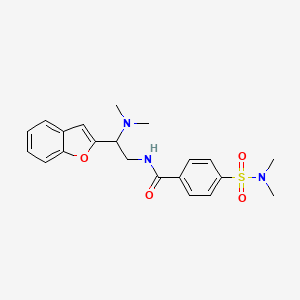

![molecular formula C18H13N3O4 B3017537 (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid CAS No. 381214-35-3](/img/structure/B3017537.png)

(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is a derivative of propenoic acid with a nitrophenyl group and a phenylpyrazole moiety. This structure is related to various compounds that have been synthesized and studied for their potential biological activities and physical properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the reaction of N3-substituted amidrazones with maleic anhydride, followed by isomerization into the (E) isomers by heating under reflux in acetic acid solution . Another related compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, was synthesized using a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile . These methods highlight the versatility in synthesizing nitrophenyl-propenoic acid derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as IR, NMR, and X-ray crystallography. For instance, the structure of organotin(IV) carboxylates of a related compound was determined by single-crystal X-ray diffraction analysis . Similarly, the crystal structure of another derivative was analyzed, revealing that the carboxylic acid group and the double bond are coplanar in the (E) isomer .

Chemical Reactions Analysis

The reactivity of these compounds can lead to various chemical transformations. For example, an unexpected reaction involving (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-arylnitrylimine resulted in a nitropyrazole instead of the expected pyrazoline system due to a unique CHCl3 elimination process . This demonstrates the complex reactivity patterns that can occur with nitro-functionalized propenoic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the nonlinear optical (NLO) activity of a related compound was investigated, showing significant SHG activity, which was confirmed by both experimental and theoretical methods . The detailed vibrational assignments of these compounds are performed based on potential energy distributions of the vibrational modes, which are crucial for understanding their physical properties .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

- (Opletalová et al., 2006) synthesized similar compounds with a nitro group substitution, demonstrating significant antimycobacterial and antifungal activities. This suggests potential applications of (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid in the development of new antimicrobial agents.

Antiviral and Immunomodulating Activity

- Research by (Modzelewska-Banachiewicz et al., 2009) on similar compounds showed potential antiviral and immunomodulating activities. This opens up possibilities for using such compounds in antiviral research and immune system modulation.

Photophysical Properties

- A study on similar chalcone derivatives by (Kumari et al., 2017) revealed notable solvatochromic effects, indicating potential applications in photophysical research and material science.

Corrosion Inhibition

- (Arrousse et al., 2020) synthesized derivatives showing excellent corrosion inhibition properties, suggesting applications in materials science, especially for protecting metals against corrosion.

Luminescence Sensitization

- Research on similar compounds by (Viswanathan & Bettencourt-Dias, 2006) evaluated their potential as sensitizers for Eu(III) and Tb(III) luminescence, indicating use in developing luminescent materials.

Photoalignment in Liquid Crystals

- A study by (Hegde et al., 2013) on related compounds demonstrated their ability to promote photoalignment in liquid crystals, pointing towards applications in liquid crystal display technologies.

Structural Analysis and Design

- Research on structurally similar compounds, such as (Kariuki et al., 2022) and (Venkatesan et al., 2016), have provided insights into their molecular structures, aiding in the design and synthesis of new molecules with desired properties.

Propiedades

IUPAC Name |

(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-17(23)10-9-14-12-20(15-6-2-1-3-7-15)19-18(14)13-5-4-8-16(11-13)21(24)25/h1-12H,(H,22,23)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEMOKJMUGXOSV-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

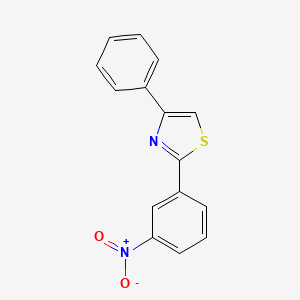

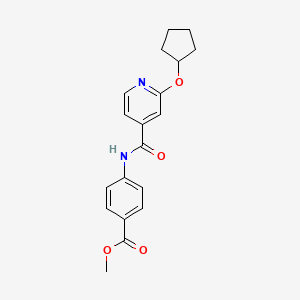

![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)

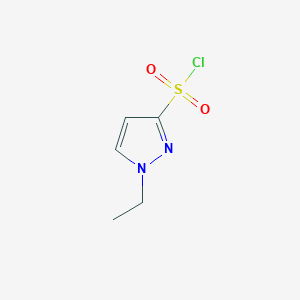

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

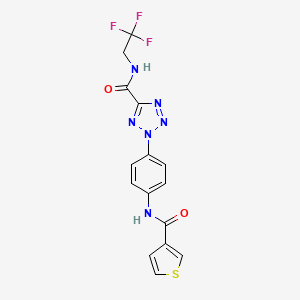

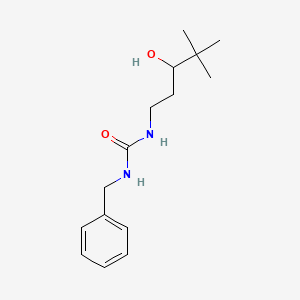

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

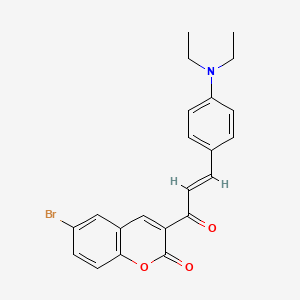

![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)